CNT2 inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

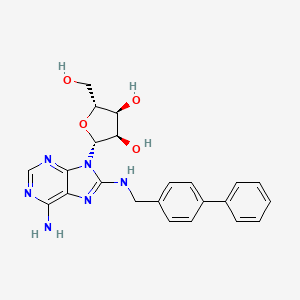

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLIKUSWRSEPSM-WGQQHEPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CNT2 inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of CNT2 inhibitor-1, a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). This document details the inhibitor's binding affinity, summarizes its structure-activity relationship based on current literature, and outlines the experimental protocols used for its characterization. Furthermore, it explores the physiological role of CNT2 in cellular signaling and metabolism, providing context for the potential downstream effects of its inhibition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, pharmacology, and molecular biology.

Introduction to Concentrative Nucleoside Transporter 2 (CNT2)

The human concentrative nucleoside transporter 2 (hCNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter primarily responsible for the uptake of purine nucleosides, such as adenosine and inosine, as well as the pyrimidine nucleoside uridine.[1] CNT2 plays a crucial role in nucleoside salvage pathways, which are essential for the synthesis of nucleotides.[2] Beyond its role in nucleoside salvage, CNT2 is implicated in the regulation of extracellular adenosine levels, thereby modulating purinergic signaling.[3][4] This transporter is expressed in various tissues, including the liver, kidney, intestine, and skeletal muscle.[1] Given its involvement in key physiological processes and its potential as a drug target for conditions like hyperuricemia, the development of selective CNT2 inhibitors is of significant interest.[1]

This compound: A Potent hCNT2 Inhibitor

This compound, also identified as compound 48 in the foundational study by Tatani et al. (2015), is a novel 8-aminoadenosine derivative that demonstrates potent inhibitory activity against hCNT2.[5][6]

Quantitative Data Summary

The inhibitory potency of this compound and related compounds from the discovery study are summarized in the table below. This data highlights the structure-activity relationship (SAR) and the superior potency of this compound.

| Compound ID | Structure | hCNT2 IC50 (nM) |

| This compound (48) | 8-aminoadenosine derivative | 640 [5] |

| Parent Compound (12) | 8-aminoadenosine derivative | 52,000[5] |

| 2'-deoxy-5-fluorouridine | Known hCNT2 inhibitor | >1,000,000[5] |

| Phlorizin | Known hCNT2 inhibitor | >1,000,000[5] |

| 7,8,3'-trihydroxyflavone | Known hCNT2 inhibitor | >1,000,000[5] |

Table 1: Inhibitory activity of this compound and reference compounds against hCNT2.

This compound exhibits an 81-fold more potent inhibitory activity than its parent compound and is over 1500-fold more potent than previously known hCNT2 inhibitors.[5][6]

Mechanism of Action

This compound acts as a competitive inhibitor of the hCNT2 transporter. By binding to the transporter, it blocks the uptake of natural nucleoside substrates into the cell. The primary mechanism is the direct occlusion of the substrate binding site or the induction of a conformational change in the transporter that prevents substrate translocation.

Signaling Pathways and Cellular Effects

The inhibition of CNT2 can have significant downstream effects on cellular signaling and metabolism due to the disruption of nucleoside transport.

-

Purinergic Signaling: By blocking the uptake of adenosine, this compound can lead to an increase in extracellular adenosine concentrations. Adenosine is a potent signaling molecule that acts on various G-protein coupled purinergic receptors (A1, A2A, A2B, and A3), influencing a wide range of physiological processes including inflammation, neurotransmission, and cardiovascular function.[3][4]

-

Energy Metabolism: Adenosine that is transported into the cell can be phosphorylated to AMP, a key regulator of the AMP-activated protein kinase (AMPK) pathway.[4][7] AMPK is a central regulator of cellular energy homeostasis. By inhibiting adenosine uptake, this compound may indirectly modulate AMPK activity, impacting cellular energy levels.[7]

The following diagram illustrates the proposed mechanism of action and the potential impact on downstream signaling pathways.

Experimental Protocols

The following section provides a detailed methodology for the key experiment used to characterize this compound, based on the information available in the primary literature and general laboratory practices.

hCNT2 Inhibition Assay ([³H]-Uridine Uptake)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-uridine) into cells expressing hCNT2.

4.1.1. Materials and Reagents

-

HEK293 cells stably expressing hCNT2 (or other suitable host cells)

-

Control (mock-transfected) HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[³H]-Uridine (specific activity ~25-50 Ci/mmol)

-

This compound and other test compounds

-

Scintillation cocktail

-

96-well cell culture plates

-

Microplate scintillation counter

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Cell Culture: Culture HEK293-hCNT2 and mock-transfected cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.

-

Compound Treatment: Add transport buffer containing various concentrations of this compound or the vehicle control (e.g., DMSO) to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Substrate Uptake: Initiate the uptake by adding transport buffer containing [³H]-uridine to each well. Incubate for a defined period (e.g., 10-30 minutes) at 37°C. The specific time should be within the linear range of uptake.

-

Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

-

Cell Lysis: Add a cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate to ensure complete lysis.

-

Measurement: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The hCNT2-specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in hCNT2-expressing cells. The percentage of inhibition is determined relative to the vehicle-treated control. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a potent and selective inhibitor of the hCNT2 transporter. Its mechanism of action involves the direct blockade of nucleoside transport, which can have significant implications for cellular signaling pathways, particularly purinergic signaling and energy metabolism. The detailed experimental protocols provided in this guide offer a foundation for further investigation and characterization of this and other CNT2 inhibitors. This document serves as a critical resource for researchers aiming to understand and leverage the therapeutic potential of targeting the hCNT2 transporter.

References

- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CNT2 Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery and synthesis of CNT2 inhibitor-1, a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). This document details the scientific background, discovery process, chemical synthesis, and biological activity of this compound, presenting a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Concentrative Nucleoside Transporter 2 (CNT2)

The human concentrative nucleoside transporter 2 (hCNT2), encoded by the SLC28A2 gene, is a sodium-dependent symporter primarily responsible for the transport of purine nucleosides and the pyrimidine nucleoside uridine across cell membranes.[1][2] CNT2 plays a crucial role in various physiological processes, including nucleoside salvage pathways for DNA and RNA synthesis, and the regulation of extracellular adenosine levels, which is a key signaling molecule in inflammation and cardiovascular physiology.[1][2]

Given its role in purine absorption, hCNT2 has emerged as a promising therapeutic target for conditions associated with excess purine intake, such as hyperuricemia and gout.[3] Inhibition of hCNT2 in the gastrointestinal tract is hypothesized to reduce the absorption of dietary purines, thereby lowering systemic uric acid levels.[3]

Discovery of this compound

This compound, also referred to as compound 48 in the primary literature, was identified through a focused drug discovery effort starting from the natural CNT2 substrate, adenosine.[3] The discovery process involved the strategic modification of the adenosine scaffold to convert it from a substrate to an inhibitor.

Experimental Workflow: From Hit Discovery to Lead Optimization

The discovery of this compound followed a systematic workflow common in drug discovery, beginning with a library of modified adenosine derivatives and progressing through screening and optimization.

References

The Binding Affinity and Kinetics of CNT2 Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CNT2 inhibitor-1, a potent inhibitor of the human Concentrative Nucleoside Transporter 2 (hCNT2). While kinetic data such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) are not publicly available, this document summarizes the known inhibitory activity and provides detailed, state-of-the-art experimental protocols for the determination of these crucial parameters.

Quantitative Binding Data

The primary reported measure of the potency of this compound is its half-maximal inhibitory concentration (IC50). This value was determined in a cell-based assay using human embryonic kidney (HEK293) cells engineered to express hCNT2.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC50 | 640 nM | hCNT2-expressing HEK293 cells | Inhibition of [3H]uridine uptake | [1][2] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the rate of the biological process (in this case, nucleoside transport) by 50%. It is an important measure of potency but is dependent on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established techniques in the field and can be adapted to determine the binding affinity and kinetics of this inhibitor.

Cell-Based hCNT2 Inhibition Assay (Uridine Uptake)

This protocol describes a method to determine the IC50 value of a test compound by measuring the inhibition of radiolabeled uridine uptake into hCNT2-expressing cells.

Materials:

-

hCNT2-expressing HEK293 cells

-

Wild-type HEK293 cells (for control)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

-

Phosphate-Buffered Saline (PBS)

-

Sodium-free buffer (e.g., choline-based)

-

[3H]Uridine

-

This compound (or other test compounds)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Culture: Culture hCNT2-expressing HEK293 cells and wild-type HEK293 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

-

Preparation of Solutions: Prepare a range of concentrations of this compound in the appropriate assay buffer. Also, prepare a solution of [3H]uridine at a final concentration suitable for the assay (typically in the low nanomolar range).

-

Uptake Assay: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cells twice with pre-warmed PBS. c. Add the assay buffer containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO). d. Pre-incubate the cells with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. e. Initiate the uptake by adding the [3H]uridine solution to each well. f. Incubate for a short, defined period (e.g., 1-5 minutes) to ensure measurement of the initial rate of transport. g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS. h. To measure sodium-independent uptake, perform parallel experiments in a sodium-free buffer.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Subtract the counts from the wild-type cells (or sodium-free condition) from the counts of the hCNT2-expressing cells to determine the specific uptake. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that can be used to measure the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target protein, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

Materials:

-

Purified, recombinant hCNT2 protein

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

This compound

-

High-quality DMSO

Procedure:

-

hCNT2 Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified hCNT2 protein over the activated surface to allow for covalent coupling via amine groups. The protein should be diluted in a buffer with a pH below its isoelectric point to promote electrostatic pre-concentration. c. Deactivate any remaining active esters on the surface with an injection of ethanolamine. d. A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.

-

Binding Analysis: a. Prepare a series of dilutions of this compound in the running buffer. It is crucial to match the DMSO concentration in all samples and the running buffer to minimize bulk refractive index effects. b. Inject the different concentrations of the inhibitor over the hCNT2-immobilized and reference surfaces. c. Monitor the binding response (in Resonance Units, RU) in real-time. Each cycle consists of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface). d. Between cycles, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound inhibitor without denaturing the protein.

-

Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams. b. Globally fit the association and dissociation curves from all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. c. This fitting will yield the kinetic rate constants kon and koff, and the equilibrium dissociation constant Kd.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Materials:

-

Purified, recombinant hCNT2 protein

-

This compound

-

ITC instrument

-

Dialysis buffer

-

High-quality DMSO

Procedure:

-

Sample Preparation: a. Thoroughly dialyze the purified hCNT2 protein against the ITC running buffer to ensure a precise buffer match between the protein solution and the inhibitor solution. b. Prepare a concentrated stock solution of this compound in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and inhibitor solutions. c. Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.

-

ITC Experiment: a. Load the hCNT2 protein solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing. d. Perform a series of small, sequential injections of the inhibitor into the protein solution. e. The instrument will measure the heat released or absorbed after each injection.

-

Data Analysis: a. Integrate the heat-flow peaks for each injection to determine the heat change per mole of injectant. b. Plot the heat change against the molar ratio of inhibitor to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model). d. The fitting will provide the values for the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

CNT2-Mediated Adenosine Uptake and AMPK Signaling

CNT2 plays a crucial role in the cellular uptake of adenosine. Once inside the cell, adenosine can be phosphorylated to adenosine monophosphate (AMP), which in turn can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Caption: CNT2-mediated adenosine uptake and subsequent activation of the AMPK signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the cell-based inhibition assay to determine the IC50 of this compound.

Caption: Workflow for determining the IC50 of this compound using a cell-based uptake assay.

Logical Relationship for Binding Kinetics Determination

This diagram shows the relationship between the experimental techniques and the key binding parameters they determine.

Caption: Relationship between experimental techniques and the determined binding kinetic and thermodynamic parameters.

References

- 1. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of CNT2 Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) for a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2), known as CNT2 inhibitor-1 (also referred to as compound 48). The inhibition of hCNT2 is a promising therapeutic strategy for managing hyperuricemia by controlling the absorption of dietary purines.

Core Structure-Activity Relationship Insights

The development of this compound began with the modification of adenosine, a natural substrate for hCNT2. Initial screening of adenosine derivatives identified 8-(benzylamino)adenosine (compound 12) as a moderate inhibitor. Subsequent SAR studies on 8-aminoadenosine derivatives led to the discovery of the significantly more potent this compound.

Key structural features influencing the inhibitory activity of this class of compounds include:

-

The 8-aminoadenosine scaffold: This forms the fundamental structure for potent hCNT2 inhibition.

-

Substituents on the 8-amino group: The nature of the substituent at this position dramatically impacts inhibitory potency. Aromatic and substituted aromatic groups have been shown to be particularly effective.

-

The N-H moiety: The presence of a hydrogen bond donor (N-H) in the 8-substituent is considered essential for inhibitory activity.

The following sections provide detailed quantitative data and the experimental procedures used to determine the inhibitory activity of these compounds.

Quantitative Structure-Activity Relationship Data

The inhibitory activities of this compound and its analogs were determined using a sodium-dependent inosine uptake assay in COS-7 cells transiently expressing hCNT2. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibitory Activity of the Parent Compound and Lead Inhibitor

| Compound ID | Structure | hCNT2 IC50 (µM) |

| 12 | 8-(benzylamino)adenosine | 52 ± 3.8 |

| 48 (this compound) | 8-(4-methoxybenzylamino)adenosine | 0.64 ± 0.19 |

Table 2: Structure-Activity Relationship of 8-Aminoadenosine Derivatives

| Compound ID | R Group (at 8-amino position) | hCNT2 IC50 (µM) |

| 9 | H | >100 |

| 10 | Methyl | >100 |

| 11 | Phenyl | >100 |

| 12 | Benzyl | 52 ± 3.8 |

| 27 | 2-Phenylethyl | 25 ± 2.1 |

| 28 | 3-Phenylpropyl | 11 ± 1.5 |

| 32 | 2-Methylbenzyl | 19 ± 1.2 |

| 33 | 3-Methylbenzyl | 14 ± 0.9 |

| 34 | 4-Methylbenzyl | 12 ± 0.8 |

| 35 | 2-Fluorobenzyl | 21 ± 1.5 |

| 36 | 3-Fluorobenzyl | 15 ± 1.1 |

| 37 | 4-Fluorobenzyl | 13 ± 0.9 |

| 38 | 2-Chlorobenzyl | 18 ± 1.3 |

| 39 | 3-Chlorobenzyl | 14 ± 1.0 |

| 40 | 4-Chlorobenzyl | 11 ± 0.8 |

| 41 | 2-Bromobenzyl | 16 ± 1.2 |

| 42 | 3-Bromobenzyl | 12 ± 0.9 |

| 43 | 4-Bromobenzyl | 9.8 ± 0.7 |

| 44 | 2-Methoxybenzyl | 3.5 ± 0.3 |

| 45 | 3-Methoxybenzyl | 2.1 ± 0.2 |

| 46 | 4-(Trifluoromethyl)benzyl | 15 ± 1.1 |

| 47 | Naphthalen-2-ylmethyl | 7.5 ± 0.6 |

| 48 | 4-Methoxybenzyl | 0.64 ± 0.19 |

Experimental Protocols

hCNT2 Inhibition Assay

The inhibitory activity of the compounds on hCNT2 was evaluated by measuring the uptake of [³H]-inosine in COS-7 cells transiently expressing the transporter.

1. Cell Culture and Transfection:

- COS-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- For the transport assay, cells were seeded in 24-well plates at a density of 1 x 10⁵ cells/well and cultured for 24 hours.

- Transient transfection with the hCNT2 expression vector was performed using a suitable transfection reagent according to the manufacturer's instructions. The cells were then incubated for another 48 hours to allow for transporter expression.

2. Transport Assay:

- After 48 hours of transfection, the culture medium was removed, and the cells were washed twice with 1 mL of pre-warmed transport buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4).

- The cells were then pre-incubated for 10 minutes at 37°C with 200 µL of transport buffer containing the test compound at various concentrations.

- To initiate the uptake, 200 µL of transport buffer containing [³H]-inosine (final concentration, e.g., 1 µM) and the test compound was added to each well.

- The uptake was allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

- The uptake was terminated by aspirating the reaction mixture and rapidly washing the cells three times with 1 mL of ice-cold transport buffer.

- The cells were lysed with 500 µL of 0.5 M NaOH.

- The radioactivity in the cell lysates was determined by liquid scintillation counting.

3. Data Analysis:

- The inhibitory effect of each compound was calculated as the percentage of inhibition of [³H]-inosine uptake in the presence of the compound compared to the control (vehicle-treated) cells.

- IC50 values were determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Visualizations

Logical Relationship of SAR Discovery

Caption: Logical workflow from initial screening to the discovery of this compound.

Experimental Workflow for hCNT2 Inhibition Assay

Caption: Step-by-step workflow of the hCNT2 inhibition assay.

Signaling Pathway Context: Purine Salvage and Uric Acid Production

Caption: Role of hCNT2 in purine uptake and the therapeutic target of this compound.

Target Validation of CNT2 in Cancer Cells: A Technical Guide Using the Hypothetical Inhibitor CNT2-i1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter responsible for the uptake of purine nucleosides and the pyrimidine nucleoside uridine. Emerging evidence suggests that CNT2 is overexpressed in various cancer types, where it may contribute to tumor progression by facilitating the salvage of nucleosides for DNA and RNA synthesis, thereby supporting rapid cell proliferation. Consequently, the inhibition of CNT2 presents a promising therapeutic strategy for cancer treatment.

This technical guide outlines a comprehensive approach to the target validation of CNT2 in cancer cells using a hypothetical selective inhibitor, designated as CNT2-i1. The document provides a framework for assessing the biological relevance and therapeutic potential of inhibiting CNT2, including detailed experimental protocols, hypothetical data presentation, and visual representations of key pathways and workflows.

Quantitative Data Summary (Hypothetical Data for CNT2-i1)

The following tables summarize the hypothetical quantitative data obtained from in vitro studies of CNT2-i1 across a panel of cancer cell lines.

Table 1: In Vitro Cytotoxicity of CNT2-i1 in Cancer Cell Lines

| Cell Line | Cancer Type | CNT2 Expression | IC50 (µM) of CNT2-i1 (72h) |

| MIA PaCa-2 | Pancreatic | High | 5.2 |

| PANC-1 | Pancreatic | High | 8.1 |

| A549 | Lung | Moderate | 15.7 |

| HCT116 | Colon | High | 6.5 |

| MCF7 | Breast | Low | > 50 |

| Normal HFL | Lung Fibroblast | Low | > 100 |

Table 2: Effect of CNT2-i1 on Cell Viability, Apoptosis, and Cell Cycle in MIA PaCa-2 Cells

| Treatment | Concentration (µM) | Cell Viability (%) | Apoptosis (%) (Annexin V+) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 100 ± 4.5 | 5.2 ± 1.1 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| CNT2-i1 | 5 | 52.3 ± 3.8 | 25.8 ± 2.3 | 68.4 ± 3.2 | 15.7 ± 1.4 | 15.9 ± 1.2 |

| CNT2-i1 | 10 | 28.1 ± 2.9 | 48.2 ± 3.1 | 75.1 ± 2.8 | 8.3 ± 0.9 | 16.6 ± 1.4 |

Experimental Protocols

Detailed methodologies for key experiments in the target validation of CNT2 are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CNT2-i1 on cancer cells.[1][2][3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of CNT2-i1 (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by CNT2-i1.[4][5]

-

Cell Treatment: Seed cells in a 6-well plate and treat with CNT2-i1 at the desired concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of CNT2-i1 on cell cycle progression.[6][7][8]

-

Cell Treatment: Culture cells in 6-well plates and treat with CNT2-i1 for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts in the target validation of CNT2.

Caption: Hypothetical signaling pathway of CNT2 in cancer cell proliferation.

Caption: Experimental workflow for CNT2 inhibitor target validation.

Conclusion

The hypothetical data and outlined experimental framework provide a robust strategy for the target validation of CNT2 in cancer cells. The selective cytotoxicity of CNT2-i1 in CNT2-high cancer cells, coupled with its ability to induce apoptosis and cell cycle arrest, would strongly support the hypothesis that CNT2 is a viable therapeutic target in oncology. Future studies should focus on in vivo validation using xenograft models to confirm the anti-tumor efficacy of CNT2 inhibition. The methodologies and conceptual frameworks presented in this guide offer a clear path for researchers and drug developers to rigorously evaluate novel CNT2 inhibitors.

References

- 1. Cell viability assays | Abcam [abcam.com]

- 2. Inhibition of Tunneling Nanotubes between Cancer Cell and the Endothelium Alters the Metastatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Role of CNT2 in the Nucleoside Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of the Concentrative Nucleoside Transporter 2 (CNT2), a key protein in the nucleoside salvage pathway. Encoded by the SLC28A2 gene, CNT2 is a sodium-dependent transporter with a preference for purine nucleosides and plays a critical role in cellular metabolism, drug efficacy, and signaling pathways.[1][2] This document provides a comprehensive overview of CNT2's substrate kinetics, detailed experimental protocols for its characterization, and a visual representation of its regulation and downstream effects.

Core Function and Mechanism

CNT2 facilitates the transport of purine nucleosides and the pyrimidine nucleoside uridine across the plasma membrane against a concentration gradient by coupling the transport to the sodium ion gradient.[3][4] This process is vital for the salvage of nucleosides, which can then be phosphorylated to nucleotides for incorporation into DNA and RNA or for use in cellular energy metabolism. The stoichiometry of nucleoside to sodium ion transport by CNT2 is 1:1.[2][4]

Data Presentation: Substrate Specificity and Transport Kinetics

The substrate specificity of CNT2 is a critical factor in both its physiological role and its importance in pharmacology. The following table summarizes the kinetic parameters (Km and Vmax) of human CNT2 for various natural nucleosides and synthetic nucleoside analogs. These values are essential for understanding the efficiency of transport and for the development of drugs targeting this transporter.

| Substrate | Km (µM) | Vmax (pmol/oocyte/min) | Cell System | Reference |

| Adenosine | 14.8 ± 1.6 | High | Rat CNT2 in Xenopus oocytes | [1] |

| Inosine | 4-fold lower affinity than Adenosine | Higher than Adenosine | Human ENT2 | [5] |

| Guanosine | 19.3-fold lower affinity than hENT1 | - | Human ENT2 | [5] |

| Uridine | - | - | Mouse CNT2 in Cos-7 cells | [6] |

| 2',3'-Dideoxyinosine (ddI) | 29.2 ± 8.3 | 0.40 ± 0.11 | Rat CNT2 in Xenopus oocytes | [1] |

| Cladribine (2CdA) | Transport is significantly lower in human CNT2 compared to rat CNT2 | - | Human and Rat CNT2 chimeras | [7] |

Note: Kinetic parameters can vary depending on the experimental system and conditions. The data presented here is a compilation from various studies to provide a comparative overview.

Experimental Protocols

The characterization of CNT2 function relies on robust experimental assays. Below are detailed methodologies for two key experimental systems used to study CNT2-mediated transport.

Radiolabeled Nucleoside Uptake Assay in HEK293 Cells

This protocol describes the measurement of CNT2 activity in a mammalian cell line transiently or stably expressing the transporter.

Materials:

-

HEK293 cells

-

CNT2 expression vector (e.g., pcDNA3.1-hCNT2)

-

Transfection reagent

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with desired Na+ concentration)

-

Radiolabeled substrate (e.g., [3H]adenosine)

-

Unlabeled substrate for competition assays

-

Ice-cold stop solution (e.g., PBS with 100 µM dilazep)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in 24-well plates to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the CNT2 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed transport buffer.

-

Add transport buffer containing the radiolabeled substrate at the desired concentration to each well. For competition assays, include the unlabeled inhibitor.

-

Incubate for a specific time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

-

Quantification:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate from parallel wells using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.

-

Subtract the uptake in mock-transfected cells to determine CNT2-specific transport.

-

For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique allows for the direct measurement of ion currents associated with substrate transport by CNT2.

Materials:

-

Xenopus laevis oocytes (stage V-VI)

-

cRNA of CNT2

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

Substrate solutions

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Inject each oocyte with approximately 50 nl of CNT2 cRNA (e.g., 0.5-1 ng/oocyte).

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the membrane potential to a holding potential (e.g., -50 mV).

-

Record the baseline current in the absence of substrate.

-

-

Substrate Application and Data Acquisition:

-

Perfuse the chamber with the recording solution containing the desired concentration of the substrate.

-

The transport of the positively charged Na+ along with the nucleoside will generate an inward current. Record this substrate-induced current.

-

Wash the oocyte with the recording solution to return to the baseline current.

-

-

Data Analysis:

-

The magnitude of the substrate-induced current is proportional to the transport rate.

-

To determine the Km for the substrate, apply a range of substrate concentrations and measure the corresponding currents. Fit the current-concentration data to the Michaelis-Menten equation.

-

The voltage dependence of transport can be studied by applying voltage steps and measuring the resulting currents in the presence and absence of the substrate.

-

Signaling Pathways and Experimental Workflows

CNT2 is not merely a passive transporter but is also subject to regulation by various signaling pathways, and its activity can influence downstream cellular processes.

Regulation of CNT2 by A1 Adenosine Receptor Signaling

Activation of the A1 adenosine receptor (A1R) has been shown to modulate CNT2 activity.[8] This regulation is mediated by ATP-sensitive potassium (KATP) channels.

Caption: A1 Adenosine Receptor-mediated regulation of CNT2 activity.

CNT2-Mediated Activation of AMPK Signaling

The transport of adenosine by CNT2 can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10]

Caption: CNT2-dependent activation of the AMPK signaling pathway.

Experimental Workflow for Investigating CNT2 Function

A typical workflow for characterizing a potential CNT2 substrate or inhibitor is outlined below.

Caption: A standard experimental workflow for CNT2 characterization.

Role in Drug Development and Disease

CNT2's ability to transport a wide range of purine nucleoside analogs makes it a critical determinant of the efficacy and toxicity of many antiviral and anticancer drugs.[2] For instance, the uptake of drugs like cladribine and fludarabine is mediated by CNT2.[7] Consequently, variations in CNT2 expression or function can significantly impact patient response to these therapies.

Furthermore, the involvement of CNT2 in adenosine signaling suggests its potential role in inflammatory processes and cancer biology.[9] The loss of CNT2 expression has been observed in some cancers, which may contribute to altered cellular metabolism and drug resistance.[2] Therefore, CNT2 represents a promising target for the development of novel therapeutic strategies aimed at modulating nucleoside salvage and signaling pathways in various disease states.

References

- 1. ATP-Sensitive K+ Channels Regulate the Concentrative Adenosine Transporter CNT2 following Activation by A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 3. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ATP-sensitive K(+) channels regulate the concentrative adenosine transporter CNT2 following activation by A(1) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Extracellular Nucleotides and Adenosine Independently Activate AMP-Activated Protein Kinase in Endothelial Cells. Involvement of P2 Receptors and Adenosine Transporters: AMPK activation by nucleotides and adenosine - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CNT2 Inhibitor-1 on Adenosine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the effects of CNT2 inhibitor-1, a potent and selective inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2), on adenosine signaling. The inhibition of CNT2 presents a promising therapeutic strategy for modulating the extracellular concentrations of adenosine, a critical signaling nucleoside involved in a myriad of physiological and pathological processes. This document details the mechanism of action of this compound, presents its known quantitative inhibitory data, outlines detailed experimental protocols for assessing its activity and downstream effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Adenosine Signaling and CNT2

Adenosine is a ubiquitous purine nucleoside that plays a crucial role as a signaling molecule in the central nervous and cardiovascular systems, as well as in inflammatory and immune responses. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The extracellular concentration of adenosine is tightly regulated by a balance between its production, release, and clearance from the extracellular space.

Concentrative Nucleoside Transporter 2 (CNT2) is a sodium-dependent transporter that facilitates the uptake of purine nucleosides, including adenosine, from the extracellular space into the cell. By doing so, CNT2 plays a significant role in terminating adenosine signaling. Inhibition of CNT2 is therefore expected to increase the extracellular concentration of adenosine, thereby potentiating its signaling effects.

Mechanism of Action of this compound

This compound is a potent small molecule inhibitor of human CNT2 (hCNT2). It is an 8-aminoadenosine derivative, identified as compound 48 in the primary literature.[1][2][3] Its mechanism of action involves the competitive inhibition of the transporter, preventing the uptake of adenosine and other purine nucleosides into the cell. This leads to an accumulation of adenosine in the extracellular space, where it can then bind to and activate adenosine receptors on the cell surface.

Figure 1: Mechanism of Action of this compound.

Quantitative Data

This compound has been demonstrated to be a highly potent inhibitor of human CNT2. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species | Reference |

| IC50 | 0.64 ± 0.19 µM | Human | [1][2][3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on adenosine signaling.

hCNT2 Inhibition Assay

This protocol is adapted from the methods likely used in the identification of this compound.[1][4]

Objective: To determine the in vitro potency of this compound in inhibiting the transport of a radiolabeled nucleoside substrate by human CNT2.

Materials:

-

HEK293 cells stably expressing hCNT2

-

This compound (Compound 48)

-

[3H]-Adenosine or other suitable radiolabeled CNT2 substrate

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HEK293-hCNT2 cells in appropriate media and seed them into 24-well plates at a suitable density to achieve confluence on the day of the assay.

-

Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in transport buffer to obtain a range of concentrations. Prepare a solution of [3H]-adenosine in transport buffer.

-

Inhibition Assay: a. Wash the cells twice with pre-warmed transport buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 10-15 minutes at 37°C. c. Initiate the transport assay by adding the [3H]-adenosine solution to each well. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C to ensure measurement of the initial rate of transport. e. Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer.

-

Quantification: a. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysates to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Extracellular Adenosine Concentration

This protocol describes a common method for quantifying extracellular adenosine levels using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the change in extracellular adenosine concentration in cell culture following treatment with this compound.

Materials:

-

Cell line of interest (e.g., primary neurons, astrocytes, or a relevant cell line)

-

This compound

-

Perchloric acid

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase (e.g., ammonium phosphate buffer with a methanol gradient)

-

Adenosine standard solutions

Procedure:

-

Cell Treatment: Culture the cells to the desired confluence. Treat the cells with this compound at a relevant concentration (e.g., at or above its IC50) or vehicle for a specified time course.

-

Sample Collection: a. Collect the extracellular medium from the cell cultures. b. Immediately add perchloric acid to the medium to precipitate proteins and halt enzymatic activity. c. Centrifuge the samples to pellet the precipitated proteins.

-

Sample Preparation: a. Neutralize the supernatant with a suitable base (e.g., potassium carbonate). b. Filter the neutralized supernatant through a 0.22 µm filter before HPLC analysis.

-

HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Separate the components using a C18 column with a suitable mobile phase gradient. c. Detect adenosine by monitoring the UV absorbance at 260 nm.

-

Quantification: Determine the concentration of adenosine in the samples by comparing the peak area to a standard curve generated from known concentrations of adenosine.

Adenosine Receptor-Mediated cAMP Accumulation Assay

This protocol outlines a method to assess the functional consequence of increased extracellular adenosine by measuring the activation of A1 and A2A adenosine receptors, which respectively decrease and increase intracellular cyclic AMP (cAMP) levels.

Objective: To determine the effect of this compound on A1 and A2A adenosine receptor signaling by measuring changes in intracellular cAMP levels.

Materials:

-

Cell line expressing endogenous or recombinant A1 or A2A adenosine receptors

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)

-

Forskolin (for A1 receptor assays)

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

Procedure:

-

Cell Preparation: Seed the cells in a 96-well plate and grow to the desired density.

-

Pre-treatment: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a PDE inhibitor for 15-30 minutes to prevent the degradation of cAMP. c. For A1 receptor assays, stimulate the cells with forskolin to induce a measurable level of cAMP that can be inhibited.

-

Inhibitor Treatment: Add this compound or vehicle to the wells and incubate for a time sufficient to allow for an increase in extracellular adenosine.

-

cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP measurement using the chosen detection method (e.g., ELISA, HTRF).

-

Data Analysis: Calculate the change in cAMP concentration in response to this compound treatment and compare it to the vehicle control. For A1 receptor activation, a decrease in forskolin-stimulated cAMP levels is expected. For A2A receptor activation, an increase in basal cAMP levels is expected.

Visualizations

Adenosine Signaling Pathway

Figure 2: Simplified Adenosine Signaling Pathway.

Experimental Workflow for Assessing the Effects of this compound

References

An In-depth Technical Guide to "CNT2 inhibitor-1" for Studying Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous form of extracellular communication, is mediated by purine nucleotides and nucleosides such as adenosine triphosphate (ATP) and adenosine. This signaling pathway plays a critical role in a vast array of physiological and pathological processes. Concentrative Nucleoside Transporter 2 (CNT2), a key protein in this pathway, is responsible for the sodium-dependent transport of purine nucleosides and uridine across the cell membrane. By modulating the extracellular concentration of adenosine, CNT2 directly influences the activation of purinergic P1 receptors, making it a significant target for therapeutic intervention and a crucial tool for research in this field.

This technical guide provides a comprehensive overview of "CNT2 inhibitor-1," a potent antagonist of the human CNT2 (hCNT2). The inhibitor, identified as compound 48 in the primary literature, is an 8-aminoadenosine derivative that serves as a valuable pharmacological tool for elucidating the role of CNT2 in purinergic signaling and for exploring its therapeutic potential.[1][2]

Chemical and Physical Properties

"this compound" is a small molecule with the following properties:

| Property | Value |

| CAS Number | 880155-70-4 |

| Molecular Formula | C₂₃H₂₄N₆O₄ |

| Molecular Weight | 448.47 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Biological Activity

"this compound" functions as a competitive inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). By binding to the transporter, it blocks the uptake of purine nucleosides, such as adenosine and inosine, into the cell. This leads to an increase in the extracellular concentration of these nucleosides, thereby enhancing their availability to bind to and activate purinergic P1 receptors (A1, A2A, A2B, and A3).

The Role of CNT2 in Purinergic Signaling

The following diagram illustrates the central role of CNT2 in the purinergic signaling cascade and the mechanism of action of "this compound".

Caption: Role of CNT2 in Purinergic Signaling and its Inhibition.

Quantitative Data

"this compound" is a potent inhibitor of hCNT2. The following table summarizes its inhibitory activity.

| Target | IC₅₀ (µM) | Reference |

| hCNT2 | 0.64 ± 0.19 | [1][2] |

Selectivity Profile

Recent studies have indicated that "this compound" may not be entirely selective for CNT2. It has been shown to also inhibit the activity of the human equilibrative nucleoside transporter 1 (hENT1, also known as SLC29A1). However, quantitative data for its activity against other nucleoside transporters (CNT1, CNT3, ENT2) is not yet available in the public domain. Researchers should, therefore, exercise caution and consider potential off-target effects on ENT1 when interpreting experimental results.

Structure-Activity Relationship (SAR)

The development of "this compound" (compound 48) arose from structure-activity relationship studies of 8-aminoadenosine derivatives. The table below, compiled from the work of Tatani K, et al. (2015), highlights key structural modifications and their impact on inhibitory activity against hCNT2.[1]

| Compound | R Group (at position 8) | IC₅₀ for hCNT2 (µM) |

| 12 | Benzylamino | 52 ± 3.8 |

| 27 | (Thiophen-2-ylmethyl)amino | 13 ± 3.1 |

| 32 | (4-Fluorobenzyl)amino | 2.9 ± 0.2 |

| 33 | (4-Chlorobenzyl)amino | 2.5 ± 0.3 |

| 34 | (4-Bromobenzyl)amino | 2.1 ± 0.3 |

| 35 | (4-Methylbenzyl)amino | 3.2 ± 0.4 |

| 36 | (4-Methoxybenzyl)amino | 2.8 ± 0.3 |

| 48 (this compound) | [1,1'-Biphenyl]-4-ylmethylamino | 0.64 ± 0.19 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving "this compound".

hCNT2 Inhibition Assay (In Vitro)

This protocol is adapted from the methods described in the primary literature characterizing "this compound".[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "this compound" against hCNT2.

Materials:

-

COS-7 cells (or other suitable host cells)

-

hCNT2 expression vector

-

Transfection reagent

-

Culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

[³H]-Inosine (or another suitable CNT2 substrate)

-

"this compound"

-

Scintillation cocktail

-

Scintillation counter

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Transfection:

-

Culture COS-7 cells in DMEM supplemented with 10% FBS.

-

Transfect the cells with the hCNT2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Culture the transfected cells for 24-48 hours to allow for hCNT2 expression.

-

-

Inhibition Assay:

-

Seed the hCNT2-expressing COS-7 cells into 24-well plates.

-

Prepare a series of dilutions of "this compound" in transport buffer (e.g., sodium-containing buffer).

-

Wash the cells with transport buffer.

-

Pre-incubate the cells with the different concentrations of "this compound" for 10-15 minutes at room temperature.

-

Initiate the uptake reaction by adding [³H]-Inosine to each well.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of "this compound" relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Studying the Effect of CNT2 Inhibition on Extracellular Adenosine Levels

This protocol outlines a general method for investigating how "this compound" affects the concentration of adenosine in the extracellular environment of cultured cells.

Objective: To measure the change in extracellular adenosine concentration in response to CNT2 inhibition.

Materials:

-

Cell line of interest (e.g., primary neurons, hepatocytes, or a relevant cancer cell line)

-

"this compound"

-

Adenosine deaminase (ADA) (optional, as a control)

-

Extracellular adenosine assay kit (commercially available, typically fluorescence- or luminescence-based)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture the cells of interest to an appropriate confluency in a multi-well plate.

-

-

Inhibitor Treatment:

-

Treat the cells with "this compound" at a concentration known to be effective (e.g., 5-10 times the IC₅₀).

-

Include a vehicle control (e.g., DMSO) and optionally a positive control where adenosine is added, and a negative control with adenosine deaminase to degrade adenosine.

-

-

Sample Collection:

-

At various time points after inhibitor treatment, carefully collect the cell culture supernatant.

-

-

Adenosine Measurement:

-

Measure the adenosine concentration in the collected supernatants using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the adenosine levels in the supernatant of cells treated with "this compound" to the vehicle-treated control cells.

-

Analyze the data using appropriate statistical methods to determine the significance of any observed changes.

-

Experimental and Logical Workflows

The following diagrams, created using Graphviz, illustrate logical workflows for experiments utilizing "this compound".

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for IC50 Determination of this compound.

Logical Workflow for Investigating Purinergic Signaling

Caption: Logical Workflow for Studying Purinergic Signaling with this compound.

Conclusion

"this compound" is a valuable research tool for investigating the intricacies of purinergic signaling. Its potency in blocking hCNT2 allows for the targeted manipulation of extracellular nucleoside levels, providing insights into the downstream consequences of P1 receptor activation. While its selectivity profile warrants careful consideration in experimental design, this inhibitor remains a cornerstone for studies aimed at understanding the physiological and pathophysiological roles of CNT2. This guide provides the foundational knowledge and practical protocols to effectively utilize "this compound" in your research endeavors, ultimately contributing to the advancement of our understanding of purinergic signaling and the development of novel therapeutics.

References

- 1. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CNT2 Inhibitor-1 on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concentrative nucleoside transporter 2 (CNT2), a key protein in the SLC28 family of solute carriers, plays a critical role in the salvage of purine nucleosides, thereby influencing a host of cellular processes ranging from nucleic acid synthesis to energy homeostasis. Inhibition of CNT2 presents a promising therapeutic strategy for various pathologies, including hyperuricemia and certain cancers. This technical guide provides an in-depth overview of "CNT2 inhibitor-1," a potent and selective inhibitor of human CNT2 (hCNT2). We will explore its mechanism of action, its anticipated impact on cellular metabolism, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of CNT2 inhibition.

Introduction to CNT2 and its Inhibition

Concentrative nucleoside transporters (CNTs) are a family of membrane proteins that mediate the sodium-dependent uptake of nucleosides into cells. There are three main subtypes: CNT1, CNT2, and CNT3, each with distinct substrate specificities. CNT2 is primarily responsible for the transport of purine nucleosides (such as adenosine and inosine) and uridine.[1] By salvaging these essential building blocks, CNT2 plays a vital role in cellular metabolism, particularly in tissues with high metabolic activity.

"this compound" is a novel 8-aminoadenosine derivative that has been identified as a highly potent inhibitor of hCNT2.[1] Its discovery has opened new avenues for studying the physiological roles of CNT2 and for the development of targeted therapeutics.

This compound: A Profile

"this compound" is a small molecule that demonstrates high affinity and selectivity for the human concentrative nucleoside transporter 2.

Chemical Structure:

Caption: Chemical structure of this compound.

Inhibitory Activity:

The inhibitory potency of "this compound" has been determined in vitro. The following table summarizes the IC50 values for "this compound" and other known hCNT2 inhibitors.

| Compound | IC50 (µM) for hCNT2 |

| This compound | 0.64 ± 0.19 |

| 2'-deoxy-5-fluorouridine | >1000 |

| Phlorizin | >1000 |

| 7,8,3'-trihydroxyflavone | >1000 |

| Data from Tatani K, et al. ACS Med Chem Lett. 2015.[1] |

Impact of CNT2 Inhibition on Cellular Metabolism

Inhibition of CNT2 is predicted to have a significant impact on cellular metabolism by disrupting the intracellular supply of purine nucleosides. This can lead to a cascade of downstream effects on energy production, nucleotide synthesis, and cell signaling.

3.1. Anticipated Effects on Bioenergetics

By limiting the availability of purine nucleosides for salvage pathways, CNT2 inhibition may force cells to rely more heavily on de novo synthesis of purine nucleotides, a process that is energetically expensive. This increased demand on cellular energy resources could lead to:

-

Decreased ATP Levels: The increased consumption of ATP for de novo synthesis could lead to a net decrease in cellular ATP levels.

-

Alterations in Glycolysis and Oxidative Phosphorylation: To compensate for the increased energy demand, cells may upregulate ATP-producing pathways. This could manifest as an increase in both glycolysis, measured by the extracellular acidification rate (ECAR), and oxidative phosphorylation (OXPHOS), measured by the oxygen consumption rate (OCR). However, prolonged inhibition and nucleotide pool depletion may ultimately impair these processes.

3.2. Quantitative Data on the Metabolic Effects of Nucleoside Transporter Inhibition

While direct studies on the metabolic consequences of "this compound" are not yet available, research on the effects of inhibiting other nucleoside transporters or knocking down CNT2 expression provides valuable insights. The following table summarizes representative data from such studies.

| Cell Line | Treatment/Condition | Change in Basal OCR | Change in Basal ECAR | Change in ATP Production | Reference |

| Murine T cells | Sirt2 Knockout (regulator of metabolic enzymes) | Increased | Increased | - | Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells |

| Sarcoma cells | Hexokinase 2 Knockdown | Increased | Decreased | - | Knockdown of hexokinase (HK) 2 restores oxidative metabolism in sarcoma cells |

Note: This table presents data from related studies to infer the potential metabolic impact of CNT2 inhibition. Direct metabolic studies with "this compound" are required for confirmation.

3.3. Signaling Pathways

CNT2 function is intricately linked to cellular signaling pathways, particularly those involved in energy sensing and purinergic signaling.

Caption: Role of CNT2 in Purinergic Signaling and Metabolism.

Inhibition of CNT2 with "this compound" is expected to decrease the intracellular pool of purine nucleosides, leading to a reduction in nucleotide pools (ATP, GTP). This can alter the AMP/ATP ratio, a key sensor of cellular energy status, potentially leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK orchestrates a metabolic switch to conserve energy and promote ATP-generating pathways. Furthermore, by modulating the extracellular concentration of adenosine, CNT2 activity influences purinergic signaling through P1 receptors, which are involved in a myriad of physiological processes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of "this compound" on cellular function and metabolism.

4.1. In Vitro Nucleoside Uptake Assay

This assay directly measures the inhibitory effect of "this compound" on CNT2-mediated nucleoside transport.

Workflow Diagram:

Caption: Workflow for the in vitro nucleoside uptake assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seed cells into 24-well plates at an appropriate density.

-

Transfect cells with a mammalian expression vector encoding human CNT2 using a suitable transfection reagent.

-

-

Uptake Assay:

-

24-48 hours post-transfection, wash the cells with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells for 10-15 minutes at 37°C in the uptake buffer containing various concentrations of "this compound" or vehicle control.

-

Initiate the uptake by adding the uptake buffer containing a fixed concentration of radiolabeled nucleoside substrate (e.g., [³H]inosine) and the corresponding inhibitor concentration.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration of each sample.

-

Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

4.2. Cellular Bioenergetics Analysis using Seahorse XF Analyzer

This protocol allows for the real-time measurement of OCR and ECAR to assess the impact of "this compound" on mitochondrial respiration and glycolysis.

Methodology:

-

Cell Seeding:

-

Seed the cells of interest into a Seahorse XF cell culture microplate at a predetermined optimal density.

-

Allow the cells to adhere and grow overnight.

-

-

Assay Preparation:

-

Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for one hour.

-

-

Seahorse XF Analysis:

-

Load the sensor cartridge with the compounds to be injected (e.g., "this compound," oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

-

Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.

-

The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds to determine key parameters of mitochondrial function and glycolytic capacity.

-

4.3. Cellular ATP Level Measurement

This assay quantifies the total cellular ATP content as an indicator of the overall energy status of the cells.

Methodology:

-

Cell Treatment:

-

Seed cells in a 96-well plate and treat with various concentrations of "this compound" or vehicle control for the desired duration.

-

-

ATP Assay:

-

Use a commercially available bioluminescence-based ATP assay kit.

-

Lyse the cells according to the kit's protocol to release the intracellular ATP.

-

Add the luciferase-luciferin reagent to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate an ATP standard curve to calculate the absolute ATP concentration in each sample.

-

Normalize the ATP levels to the cell number or protein concentration.

-

Conclusion

"this compound" is a potent and valuable tool for investigating the role of concentrative nucleoside transporter 2 in cellular physiology and disease. Its ability to selectively block purine nucleoside uptake provides a unique opportunity to dissect the intricate connections between nucleoside transport, cellular metabolism, and signaling pathways. The experimental protocols detailed in this guide offer a robust framework for characterizing the biological effects of this inhibitor and for exploring its therapeutic potential. Further research focusing on the direct metabolic consequences of "this compound" in various cell types and preclinical models is warranted to fully elucidate its mechanism of action and to advance its development as a novel therapeutic agent.

References

In-Depth Pharmacological Profile of CNT2 inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNT2 inhibitor-1, also identified as compound 48 in its discovery publication, is a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2).[1][2][3] As a member of the solute carrier family 28 (SLC28A2), hCNT2 is a sodium-dependent transporter primarily responsible for the uptake of purine nucleosides. Its role in nucleoside salvage pathways and the absorption of dietary purines makes it a compelling target for therapeutic intervention in conditions such as hyperuricemia and gout.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its quantitative data, experimental protocols, and the cellular pathways it influences.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been characterized through in vitro assays, with key quantitative metrics summarized in the table below.

| Parameter | Value | Species/System | Reference |

| IC50 | 640 nM | Human CNT2 (hCNT2) | [3] |

| Relative Potency | 81-fold more potent than parent compound 12 | hCNT2 Assay | [3] |

| Relative Potency | 1500-fold more potent than 2'-deoxy-5-fluorouridine, phlorizin, and 7,8,3'-trihydroxyflavone | hCNT2 Assay | [3] |

Experimental Protocols

The following section details the key experimental methodologies employed in the characterization of this compound, based on the foundational discovery by Tatani et al. (2015).

Human CNT2 (hCNT2) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the uptake of a radiolabeled substrate by cells expressing hCNT2.

Cell Line: Mammalian cell line stably overexpressing human CNT2 (e.g., HEK293 or CHO cells).

Materials:

-

hCNT2-expressing cells

-

Control (mock-transfected) cells

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)

-

Radiolabeled substrate (e.g., [³H]-inosine or [³H]-adenosine)

-

This compound (and other test compounds)

-

Scintillation fluid and counter

Protocol:

-

Cell Seeding: Seed hCNT2-expressing cells and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-